

In-depth Technical Guide: 2-Nitro-5-piperidinophenol (CAS: 157831-75-9)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-Nitro-5-piperidinophenol

Cat. No.: B128972

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Disclaimer: Information regarding the synthesis, specific experimental protocols, and biological activity of **2-Nitro-5-piperidinophenol** (CAS: 157831-75-9) is not extensively available in publicly accessible scientific literature. This guide provides a summary of available chemical data and presents a generalized overview of potential synthetic and biological considerations based on related chemical structures.

Core Compound Information

2-Nitro-5-piperidinophenol is a chemical compound with the CAS number 157831-75-9. It is characterized by a phenol ring substituted with a nitro group and a piperidine moiety.

Table 1: Physicochemical Properties of **2-Nitro-5-piperidinophenol**

Property	Value	Source
CAS Number	157831-75-9	N/A
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	N/A
Molecular Weight	222.24 g/mol	N/A
Melting Point	68-70 °C	[1]
Purity	≥97% (commercially available)	N/A
SMILES	<chem>O=N(=O)c1ccc(cc1O)N1CCCCC1</chem>	N/A
InChI	InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2	N/A

Potential Synthesis Strategies

While specific synthesis protocols for **2-Nitro-5-piperidinophenol** are not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the nucleophilic aromatic substitution of a suitable precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of **2-Nitro-5-piperidinophenol**.

Detailed Hypothetical Protocol:

A potential synthesis could involve the reaction of 5-chloro-2-nitrophenol with piperidine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction would likely be heated to facilitate the nucleophilic aromatic substitution of the chlorine atom by the piperidine nitrogen. Work-up would involve quenching the reaction with water, followed by extraction and purification of the product, likely through crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

The biological activity of **2-Nitro-5-piperidinophenol** has not been specifically reported. However, the presence of the nitroaromatic and piperidine functional groups suggests potential interactions with biological systems. Nitroaromatic compounds are known to have a wide range of biological activities, often related to their electron-withdrawing nature and their ability to undergo bioreduction.[2][3] The piperidine moiety is a common scaffold in many pharmaceuticals and can influence properties such as receptor binding and pharmacokinetics.[4]

Hypothesized Mechanism of Action (General for Nitroaromatic Compounds):

Many nitroaromatic compounds exert their biological effects through enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic or other pharmacological effects.

Caption: Generalized signaling pathway for nitroaromatic compounds.

Experimental Considerations and Future Research

To elucidate the specific properties and activities of **2-Nitro-5-piperidinophenol**, a series of experimental investigations would be necessary.

Table 2: Proposed Experimental Protocols

Experiment	Methodology	Purpose
Synthesis and Characterization	As described in Section 2, followed by NMR, IR, and Mass Spectrometry.	To confirm the chemical structure and purity of the synthesized compound.
In Vitro Cytotoxicity Assays	MTT or similar assays against a panel of cancer cell lines.	To determine if the compound exhibits anti-proliferative activity.
Antimicrobial Screening	Broth microdilution or disk diffusion assays against various bacterial and fungal strains.	To assess potential antimicrobial properties.
Enzyme Inhibition Assays	Assays against relevant enzymes (e.g., kinases, proteases) based on structural similarity to known inhibitors.	To identify potential molecular targets.
Mechanism of Action Studies	Western blotting for signaling pathway proteins, DNA interaction studies, reactive oxygen species (ROS) assays.	To investigate the underlying biological mechanisms if activity is observed.

Experimental Workflow for Biological Evaluation:

Caption: Workflow for the biological evaluation of **2-Nitro-5-piperidinophenol**.

Conclusion

2-Nitro-5-piperidinophenol is a readily available chemical compound with limited characterization in the public domain. Based on its chemical structure, it holds potential for biological activity, likely mediated through the bioreduction of its nitro group. Further experimental investigation is required to determine its synthesis, physicochemical properties, and pharmacological profile. The hypothetical frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules.

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References

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Phone: (601) 213-4426

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